![molecular formula C14H15N3O B2584734 2-[(4-methylpyrimidin-2-yl)oxy]-2,3-dihydro-1H-inden-1-amine CAS No. 2178770-98-2](/img/structure/B2584734.png)
2-[(4-methylpyrimidin-2-yl)oxy]-2,3-dihydro-1H-inden-1-amine
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Overview
Description
2-[(4-methylpyrimidin-2-yl)oxy]-2,3-dihydro-1H-inden-1-amine, also known as MPDI, is a novel compound that has been gaining attention in the scientific community due to its potential applications in research. MPDI is a small molecule that belongs to the class of indenamines and has been found to possess various biological activities.
Scientific Research Applications
Adsorption and Metal Ion Receptor Applications
Research has demonstrated the utility of pyrimidine derivatives in the adsorption of metal ions from aqueous solutions. For instance, a study on the adsorption of Zn2+ and Cd2+ ions onto a carbon sorbent containing a pyrimidine-polyamine conjugate showcased the compound's efficiency as a molecular receptor for these metal ions in water solutions. This was achieved through structural characterisation and evaluation of the adsorbent's performance, highlighting its potential in environmental remediation and resource recovery processes (Garcia-martin et al., 2005).
Molecular Structure Analysis
The molecular structure and properties of pyrimidine derivatives have been extensively analyzed to understand their chemical behavior and potential applications. For example, studies involving DFT, molecular docking, and experimental techniques such as FT-IR, FT-Raman, and NMR have been conducted to investigate these compounds' roles as antihypertensive agents and their interactions with receptors. This research provides insights into the compounds' electronic properties, stability, and biological activity, indicating their relevance in pharmaceutical and medicinal chemistry (Aayisha et al., 2019).
Chemical Synthesis and Fragmentation Studies
The synthesis and fragmentation of pyrimidine derivatives under various conditions have also been a subject of scientific inquiry. Studies have detailed the general synthesis methods for these compounds and their behavior under positive electrospray ionization, providing valuable knowledge for developing novel synthetic routes and understanding the compounds' stability and reactivity (Erkin et al., 2015).
Non-Covalent Interaction Investigations
Further research has explored the non-covalent interactions in pyrimidine derivatives, such as hydrogen bonding and tautomerism, to elucidate their structural characteristics and potential applications in designing new materials and pharmaceuticals. These studies contribute to a deeper understanding of the compounds' molecular interactions and their implications for drug design and material science (Zhang et al., 2018).
Mechanism of Action
Target of Action
Similar compounds with a 2-aminopyrimidine core have shown activity against organisms causing diseases like sleeping sickness and malaria .
Mode of Action
Compounds with similar structures have been found to interact with their targets, leading to changes in the organism’s function .
Biochemical Pathways
Similar compounds have shown to affect the life cycle of organisms causing diseases like sleeping sickness and malaria .
Result of Action
Similar compounds have shown to exhibit antitrypanosomal and antiplasmodial activities .
properties
IUPAC Name |
2-(4-methylpyrimidin-2-yl)oxy-2,3-dihydro-1H-inden-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-9-6-7-16-14(17-9)18-12-8-10-4-2-3-5-11(10)13(12)15/h2-7,12-13H,8,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRMGFZCRYIHJCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)OC2CC3=CC=CC=C3C2N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-methylpyrimidin-2-yl)oxy]-2,3-dihydro-1H-inden-1-amine |
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